molecular formula C8H5ClN2O6 B3394540 2-(4-Chloro-2,6-dinitrophenyl)acetic acid CAS No. 328014-91-1

2-(4-Chloro-2,6-dinitrophenyl)acetic acid

Cat. No.: B3394540
CAS No.: 328014-91-1
M. Wt: 260.59 g/mol
InChI Key: FSTJKYIPTGKUNR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2,6-dinitrophenyl)acetic acid is an organic compound with the molecular formula C8H5ClN2O6 It is characterized by the presence of a chloro group and two nitro groups attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,6-dinitrophenyl)acetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process begins with the chlorination of phenylacetic acid to introduce the chloro group. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dinitrophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require basic conditions and solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted phenylacetic acid derivatives

Scientific Research Applications

2-(4-Chloro-2,6-dinitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.

    Industry: It is used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dinitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the chloro group can engage in electrophilic aromatic substitution reactions. These interactions can modulate the activity of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylacetic acid: Similar structure but lacks the chloro group.

    4-Chloro-2-nitrophenylacetic acid: Contains only one nitro group.

    2,4-Dichlorophenylacetic acid: Contains two chloro groups instead of nitro groups.

Uniqueness

2-(4-Chloro-2,6-dinitrophenyl)acetic acid is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

2-(4-chloro-2,6-dinitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O6/c9-4-1-6(10(14)15)5(3-8(12)13)7(2-4)11(16)17/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTJKYIPTGKUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391935
Record name 2-(4-chloro-2,6-dinitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328014-91-1
Record name 2-(4-chloro-2,6-dinitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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